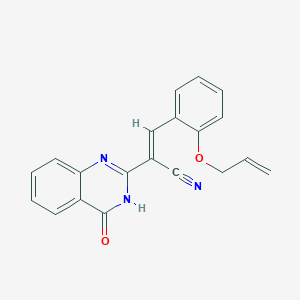

(E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(2-prop-2-enoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c1-2-11-25-18-10-6-3-7-14(18)12-15(13-21)19-22-17-9-5-4-8-16(17)20(24)23-19/h2-10,12H,1,11H2,(H,22,23,24)/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYRASUQACGWGS-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-(Allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step reaction involving the coupling of an allyloxy-substituted phenyl group with a quinazoline derivative. The synthesis typically involves the use of various reagents and solvents, with conditions optimized for yield and purity.

Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the safety profile of new compounds. In related research, compounds exhibiting similar structural features were tested on various cell lines, including L929 and A549 cells. Results indicated that certain derivatives had minimal cytotoxic effects at lower concentrations but showed increased viability in some cases .

Table 1: Cytotoxicity Results for Related Compounds

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Compound A | L929 | 100 | 85 |

| Compound B | A549 | 50 | 110 |

| Compound C | HepG2 | 200 | 90 |

The mechanism by which (E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile exerts its biological effects may involve modulation of key signaling pathways. For example, compounds with similar structures have been shown to influence apoptosis pathways by regulating proteins such as Bax and Bcl-2, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study on novel oxadiazoline derivatives demonstrated their effectiveness against biofilm-forming bacteria. The presence of specific functional groups was linked to enhanced antimicrobial activity .

- Cytotoxic Effects : Another investigation into quinazoline derivatives revealed their potential in cancer therapy, showing significant cytotoxicity against various cancer cell lines while maintaining low toxicity in normal cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile?

A Knoevenagel condensation reaction is commonly employed, involving the reaction of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile with 2-(allyloxy)benzaldehyde under basic conditions. Optimization of solvent (e.g., ethanol or acetonitrile), temperature (60–80°C), and catalyst (e.g., piperidine or ammonium acetate) is critical for achieving high stereoselectivity (E-configuration). Column chromatography with silica gel (hexane/ethyl acetate gradient) is typically used for purification .

Advanced: How can Box-Behnken experimental design optimize reaction conditions for synthesizing this compound?

The Box-Behnken design (BBD) allows systematic optimization of parameters like molar ratio, temperature, and catalyst concentration. For example:

- Factors : Catalyst loading (0.5–2.0 mol%), reaction time (12–24 h), and solvent polarity (ethanol vs. DMF).

- Responses : Yield (%) and enantiomeric excess (EE%).

A 3-factor BBD with 15 experimental runs can identify interactions between variables and predict optimal conditions. Response surface methodology (RSM) validates the model, reducing experimental redundancy .

Basic: What spectroscopic and crystallographic techniques confirm the structure of this acrylonitrile derivative?

- Single-crystal X-ray diffraction (SCXRD) : Resolves the E-configuration and dihedral angles between the quinazolinone and allyloxy-phenyl moieties (e.g., C–C bond lengths: ~1.47 Å; torsion angles: 150–160°) .

- NMR : NMR shows characteristic peaks for the acrylonitrile α-proton (δ 6.8–7.2 ppm, d, J = 16 Hz) and allyloxy protons (δ 4.5–5.2 ppm) .

- IR : Stretching vibrations at ~2220 cm (C≡N) and ~1680 cm (quinazolinone C=O) .

Advanced: How do computational models predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- Frontier molecular orbitals : HOMO-LUMO gap (~3.5 eV) indicates potential charge-transfer interactions.

- Electrostatic potential maps : Negative charge localization on the nitrile and quinazolinone groups, suggesting nucleophilic attack sites.

- Molecular docking : Binding affinities with biological targets (e.g., antimicrobial enzymes) correlate with experimental IC values .

Basic: What biological activities have been reported for this compound?

- Antimicrobial activity : 8% concentration achieves 99% inhibition of E. coli and S. aureus via membrane disruption (MIC: 32–64 µg/mL) .

- Narcosis-based toxicity : LC values in Daphnia magna suggest baseline toxicity, with minimal volatilization losses during exposure .

Advanced: How does copolymerization with styrene affect the material properties of acrylonitrile-based polymers?

In styrene-acrylonitrile (SAN) copolymers:

- Reactivity ratios : , (determined via Fineman-Ross method).

- Optimal feed composition : Low styrene content () minimizes confidence intervals in reactivity ratio estimation.

- Thermal stability : Increased acrylonitrile content enhances glass transition temperature () but reduces low-temperature flexibility .

Advanced: What mechanistic insights explain the photocatalytic degradation of this compound?

Under UV/TiO/HO:

- Primary pathway : Hydroxyl radical (OH) attack on the nitrile group generates amides, followed by quinazolinone ring cleavage.

- Kinetics : Pseudo-first-order rate constants () depend on pH (optimal: 6.5–7.5) and catalyst loading (0.5–1.0 g/L).

- Byproducts : GC-MS identifies non-toxic carboxylic acids (e.g., oxalic acid) as terminal products .

Basic: How is static headspace-gas chromatography (HS-GC) applied to quantify acrylonitrile derivatives in environmental samples?

- Sample prep : Soil/water matrices are heated (80°C, 30 min) to volatilize acrylonitrile.

- Column : DB-624 (30 m × 0.32 mm ID, 1.8 µm film) with FID detection.

- Detection limit : 0.1 µg/g for soils; linearity () > 0.995 in 1–100 µg/mL range .

Advanced: What contradictions exist in reported toxicity data for acrylonitrile derivatives?

- Acute toxicity : LC values vary by >50% across studies due to differences in test organisms (Daphnia vs. zebrafish) and exposure durations (24–96 h).

- Mechanistic ambiguity : Some studies attribute toxicity to ROS generation, while others emphasize physical membrane disruption .

Advanced: How do substituents on the quinazolinone ring influence biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.